3,3'-(Cyclohexane-1,1-diyl)dipropanoic acid
Description
3,3'-(Cyclohexane-1,1-diyl)dipropanoic acid is a bicyclic dicarboxylic acid characterized by a central cyclohexane ring fused with two propanoic acid groups at the 1,1-positions. The cyclohexane backbone provides conformational rigidity, while the carboxylic acid groups enable hydrogen bonding, solubility in polar solvents, and reactivity in esterification or amidation reactions .
Properties
IUPAC Name |
3-[1-(2-carboxyethyl)cyclohexyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-10(14)4-8-12(9-5-11(15)16)6-2-1-3-7-12/h1-9H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWKQTZFHRIJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCC(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid typically involves the reaction of cyclohexane with propanoic acid derivatives under specific conditions. One common method includes the use of acid chlorides and acetonitrile as solvents . The reaction mass is stirred for a specific duration to ensure complete conversion.
Industrial Production Methods
Industrial production of 3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3’-(Cyclohexane-1,1-diyl)dipropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Acidity: The dipropanoic acid groups in the target compound confer higher acidity (pKa ~2-3) compared to phenol derivatives (pKa ~10 for 4,4-(Cyclohexane-1,1-diyl)diphenol) .
- Solubility : Bis-PEG3-acid exhibits superior aqueous solubility due to PEG chains, whereas the cyclohexane-based analogs are more soluble in organic solvents .
- Thermal Stability : Cyclohexane-derived compounds generally show higher thermal stability than cyclopropane analogs due to reduced ring strain .
Biological Activity
3,3'-(Cyclohexane-1,1-diyl)dipropanoic acid is a compound of interest due to its potential biological activities. This compound belongs to a class of cyclohexane derivatives that have been explored for various therapeutic applications. The biological activity of such compounds often stems from their ability to interact with biological systems, leading to effects such as antibacterial, anticancer, and anti-inflammatory activities.
Antibacterial Activity
Recent studies have indicated that derivatives of cyclohexane-1,3-dione, which share structural similarities with 3,3'-(Cyclohexane-1,1-diyl)dipropanoic acid, exhibit significant antibacterial properties. For instance, synthesized ligands derived from cyclohexane-1,3-dione showed medium-level antibacterial activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Cyclohexane Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Ligand 1 | E. coli | Medium |
| Ligand 2 | S. aureus | Medium |
| Ligand 3 | Enterococcus faecalis | Low |
Anticancer Activity
Cyclohexane derivatives have also been evaluated for their anticancer properties. A study focusing on cyclohexane-1,3-dione derivatives demonstrated that several compounds exhibited cytotoxic effects against various cancer cell lines such as non-small-cell lung cancer (NSCLC) and colorectal cancer . The study identified 19 molecules with promising activity profiles based on their half-maximal inhibitory concentration (IC50) values.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | H460 (NSCLC) | 0.5 |
| Compound B | HT29 (Colorectal) | 0.8 |
| Compound C | MKN-45 (Gastric) | 1.2 |
Structure-Activity Relationship (SAR)
The biological activity of cyclohexane derivatives is often influenced by their structural features. Variations in substituents can lead to significant changes in potency and selectivity against different biological targets. Quantitative structure–activity relationship (QSAR) modeling has been employed to analyze the relationship between molecular structure and biological activity, allowing researchers to predict the efficacy of new derivatives .
Study on Antimicrobial Properties
In a comprehensive study evaluating the antimicrobial properties of various cyclohexane derivatives, researchers synthesized multiple compounds and assessed their effectiveness against a panel of bacterial strains. The results indicated a correlation between certain structural modifications and enhanced antibacterial activity, suggesting potential pathways for drug development .
Evaluation of Anticancer Potential
Another pivotal study investigated the anticancer potential of cyclohexane derivatives against multiple cancer cell lines. The findings revealed a strong correlation between specific molecular descriptors and the observed cytotoxicity, reinforcing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
